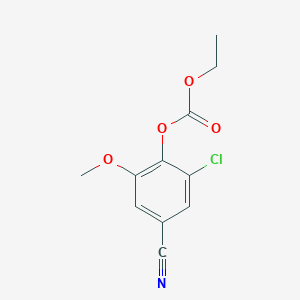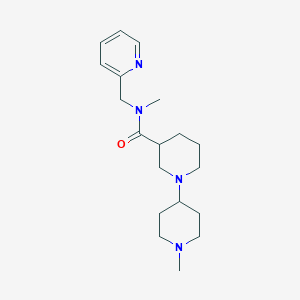
(2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a phenyl ring, which is further bonded to an ethyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate typically involves the reaction of (2-Chloro-4-cyano-6-methoxyphenyl) ethanol with phosgene or a phosgene substitute in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of safer phosgene substitutes, such as triphosgene, is also common to minimize the risks associated with phosgene handling.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent interactions. The chloro and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can engage in hydrogen bonding.
類似化合物との比較
- (2-Chloro-4-cyano-6-methoxyphenyl) methyl carbonate
- (2-Chloro-4-cyano-6-methoxyphenyl) propyl carbonate
- (2-Chloro-4-cyano-6-methoxyphenyl) butyl carbonate
Comparison: (2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate is unique due to its specific ethyl carbonate group, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl counterparts. The length of the alkyl chain in the carbonate group can affect the compound’s solubility, stability, and overall reactivity in various chemical reactions.
特性
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-3-16-11(14)17-10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLSOKWUANTVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-(4-bromophenyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B5452256.png)
![N,N-dimethyl-N'-[4-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]ethane-1,2-diamine](/img/structure/B5452267.png)
amine hydrochloride](/img/structure/B5452275.png)
![N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROPANAMIDE](/img/structure/B5452281.png)
![(2E)-3-(furan-2-yl)-N-[(4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5452284.png)
![3-{2-[2-(benzyloxy)phenyl]-1H-imidazol-1-yl}propan-1-ol](/img/structure/B5452286.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5452289.png)
![4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE](/img/structure/B5452306.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B5452307.png)
![2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5452314.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5452317.png)
![1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-methylsulfanylethanone](/img/structure/B5452335.png)

![2-ethyl-7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5452348.png)
